molecular formula C12H12F3NO2 B13668526 cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B13668526
M. Wt: 259.22 g/mol
InChI Key: CDBDQHBPLLUGEZ-IUCAKERBSA-N
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Description

cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and a carboxylic acid group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to ensure the desired stereochemistry .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: Its trifluoromethyl group can enhance binding affinity and selectivity in biological systems .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities .

Mechanism of Action

The mechanism of action of cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: The presence of the trifluoromethyl group in cis-4-(2-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid imparts unique chemical and biological properties that distinguish it from other similar compounds. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable in various applications .

Properties

Molecular Formula

C12H12F3NO2

Molecular Weight

259.22 g/mol

IUPAC Name

(3R,4R)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)10-4-2-1-3-7(10)8-5-16-6-9(8)11(17)18/h1-4,8-9,16H,5-6H2,(H,17,18)/t8-,9-/m0/s1

InChI Key

CDBDQHBPLLUGEZ-IUCAKERBSA-N

Isomeric SMILES

C1[C@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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